6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine
Vue d'ensemble
Description
6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine is a useful research compound. Its molecular formula is C15H18BrN7 and its molecular weight is 376.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cancer Therapy: CHK1 Inhibition
SCH900776 S-isomer is a potent and selective inhibitor of checkpoint kinase 1 (CHK1), with an IC50 value of 3 nM . CHK1 is a critical enzyme that helps maintain the integrity of DNA replication, especially under stress conditions such as DNA damage. By inhibiting CHK1, SCH900776 S-isomer can induce double-strand DNA breaks and cell death in tumor cells, making it a promising candidate for cancer therapy .
Enhancement of Antimetabolite Efficacy
This compound synergizes with DNA antimetabolite drugs, such as cytarabine, to enhance their cytotoxic effects. It abrogates the S-phase arrest induced by these drugs, leading to increased efficacy in the treatment of acute leukemia cell lines and leukemic blasts in vitro .
Modulation of DNA Damage Response
SCH900776 S-isomer modulates the DNA damage response pathway. It has been shown to enhance the γ-H2AX response, a marker for DNA damage, when used in combination with drugs like hydroxyurea and 5-fluoruracil . This modulation can be crucial for understanding the cellular response to DNA damage and for developing new therapeutic strategies.
Research Tool in Cell Cycle Studies
As a CHK1 inhibitor, SCH900776 S-isomer serves as a valuable research tool in cell cycle studies. It can be used to study the role of CHK1 in cell cycle regulation and to understand how CHK1 inhibition affects the viability and replication of cancer cells .
Potential in Overcoming Drug Resistance
The ability of SCH900776 S-isomer to induce cell death even in the presence of DNA damage suggests its potential in overcoming drug resistance. Tumors that have become resistant to conventional therapies due to robust DNA repair mechanisms may be susceptible to treatment with CHK1 inhibitors like SCH900776 S-isomer .
Investigational Use in Combination Therapies
SCH900776 S-isomer is being investigated for use in combination therapies to improve the efficacy of existing cancer treatments. By combining it with other chemotherapeutic agents, researchers aim to achieve a more comprehensive and effective attack on cancer cells .
Study of Replication Fork Stability
The compound is used in studies focusing on replication fork stability. It helps in understanding the mechanisms that lead to replication fork collapse, which is a critical event in the progression of cancer and other diseases associated with DNA replication stress .
Development of Selective CHK1 Inhibitors
Lastly, SCH900776 S-isomer contributes to the development of more selective and potent CHK1 inhibitors. Its high selectivity against CHK1 over CHK2 and CDK2 makes it an excellent model for designing new inhibitors that can provide better therapeutic outcomes with fewer side effects .
Mécanisme D'action
Target of Action
The primary target of the compound SCH900776 S-isomer, also known as 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine, MK-8776 S-isomer, or (S)-6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-A]pyrimidin-7-amine, is checkpoint kinase 1 (Chk1) . Chk1 plays a crucial role in the DNA damage response pathway, where it helps maintain genomic integrity by halting cell cycle progression to allow for DNA repair .
Mode of Action
SCH900776 S-isomer acts as a potent, selective, and orally bioavailable inhibitor of Chk1 . It binds to Chk1 and inhibits its activity, thereby disrupting the DNA damage response pathway . This inhibition leads to the accumulation of DNA damage, particularly in cancer cells that rely heavily on Chk1 for survival .
Biochemical Pathways
The inhibition of Chk1 by SCH900776 S-isomer affects the DNA damage response pathway . Under normal conditions, DNA damage triggers the activation of Chk1, which then halts cell cycle progression to allow for DNA repair . When chk1 is inhibited by sch900776 s-isomer, this response is disrupted, leading to the accumulation of dna damage .
Result of Action
The inhibition of Chk1 by SCH900776 S-isomer leads to the accumulation of DNA damage, particularly in cancer cells . This can result in cell death, making SCH900776 S-isomer a potential therapeutic agent for cancer treatment .
Propriétés
IUPAC Name |
6-bromo-3-(1-methylpyrazol-4-yl)-5-[(3S)-piperidin-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN7/c1-22-8-10(6-19-22)11-7-20-23-14(17)12(16)13(21-15(11)23)9-3-2-4-18-5-9/h6-9,18H,2-5,17H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIZZEXBPRLVIV-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)C4CCCNC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)[C@H]4CCCNC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237552 | |
Record name | 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
891494-64-7 | |
Record name | 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891494647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-BROMO-3-(1-METHYL-1H-PYRAZOL-4-YL)-5-((3S)-PIPERIDIN-3-YL)PYRAZOLO(1,5-A)PYRIMIDIN-7-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99Y1V29WVE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.